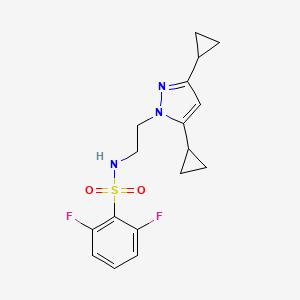

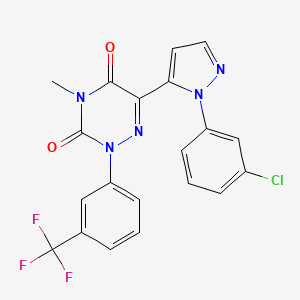

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide” is a compound that contains a pyrazole moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications

Organometallic Complex Synthesis

The synthesis of stable organopalladium(IV) complexes showcases the application of similar compounds in organometallic chemistry. These complexes are derived from oxidative addition reactions and demonstrate significant structural diversity and potential reactivity, facilitating the exploration of new catalytic processes and material synthesis methods (Brown, Byers, & Canty, 1990).

Coordination Chemistry

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have been investigated for their potential as ligands in metal coordination. These studies reveal the molecular and supramolecular structures of such compounds, highlighting their relevance in developing new coordination complexes with unique properties (Jacobs, Chan, & O'Connor, 2013).

Catalysis

Research into the synthesis and characterization of iridium complexes bearing tris(pyrazolyl)methane sulfonate ligands highlights the catalytic applications of these compounds. These complexes have been shown to catalyze the hydrogenation of sterically crowded alkenes under mild conditions, offering insights into the development of efficient catalytic systems for organic synthesis (Nagaraja, Nethaji, & Jagirdar, 2007).

Material Science

The structural study of new tetrakis(1H-pyrazol-1-yl)methanes presents an example of the exploration of novel compounds for material science applications. These compounds, due to their unique structural properties, could be potential candidates for the development of new materials with specific functionalities (Silva, Silva, Claramunt, López, Sanz, Infantes, López, Reviriego, Alkorta, & Elguero, 2019).

Mechanism of Action

Target of Action

The primary targets of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide Compounds with similar structures have been found to have a high affinity for certain targets .

Mode of Action

The specific mode of action of This compound It is known that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound has a high solubility in saline at ph 7 , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been found to have various biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound has a long dissociation half-life , which could be influenced by environmental factors.

properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-7-6-8(10-11(7)2)4-5-9-14(3,12)13/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURHSQSFIGHWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2582342.png)

![(1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2582343.png)

![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2582345.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2582350.png)

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2582356.png)

![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)